Ethyl 1,3-dimethylorotate
Description
Ethyl 1,3-dimethylorotate is an ester derivative of 1,3-dimethylorotic acid, a substituted orotic acid analog. Orotic acid derivatives are pivotal in biochemical studies, particularly in understanding enzymatic decarboxylation mechanisms. This compound features ethyl ester groups at specific positions, which modulate its physicochemical properties compared to the parent acid. The compound has been studied in the context of spontaneous and enzyme-catalyzed decarboxylation, a reaction critical to nucleotide biosynthesis and metabolic pathways. Its structure allows for exploration of zwitterion formation—a key intermediate in decarboxylation—though esterification may alter reactivity compared to carboxylate forms .
Properties
IUPAC Name |
ethyl 1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-4-15-8(13)6-5-7(12)11(3)9(14)10(6)2/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPASXNXFADOELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(C(=O)N1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3-dimethylorotate typically involves the esterification of orotic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Esterification: Orotic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours.
Purification: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product.
Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-dimethylorotate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1,3-dimethylorotate has been studied for its potential as a precursor in the synthesis of various pharmaceutical compounds. Its structural features make it an interesting candidate for modifications that could yield biologically active molecules.
Table 1: Synthesis Pathways Using this compound
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives synthesized from this compound. These derivatives have shown promising results against various bacterial strains.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organisms | Activity (MIC) | Reference |
|---|---|---|---|
| Derivative A | Staphylococcus aureus | 15 µg/mL | |
| Derivative B | Escherichia coli | 20 µg/mL | |
| Derivative C | Pseudomonas aeruginosa | 25 µg/mL |
Biochemical Studies
This compound is also utilized in biochemical assays to study metabolic pathways and enzyme activities. It serves as a substrate or inhibitor in various enzymatic reactions.
Table 3: Biochemical Applications
| Application Type | Description |
|---|---|
| Enzyme Inhibition Studies | Investigating its role as an inhibitor in metabolic pathways involving orotate metabolism. |
| Substrate for Enzymes | Used to assess enzyme kinetics in studies related to pyrimidine metabolism. |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound derivatives demonstrated significant activity against Gram-positive bacteria. The derivatives were synthesized through a series of reactions including cyclization and hydrolysis, yielding compounds that were tested for their minimum inhibitory concentration (MIC) against various pathogens.
Case Study 2: Enzyme Interaction Analysis
In another study focusing on the biochemical interactions of this compound, researchers explored its effect on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. The results indicated that certain derivatives acted as competitive inhibitors, providing insights into potential therapeutic applications in cancer treatment where pyrimidine metabolism is often dysregulated.
Mechanism of Action
The mechanism of action of ethyl 1,3-dimethylorotate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to act as a precursor for the synthesis of nucleotides, which are essential for DNA and RNA synthesis. The compound may also modulate enzyme activities involved in metabolic pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Findings:
Zwitterion Dependency: 1,3-Dimethylorotic acid readily forms a zwitterion (protonated N-3 and deprotonated O-2), facilitating decarboxylation in sulfolane at elevated temperatures . Citrazinic acid, lacking N-1, cannot form this zwitterion. However, its decarboxylation rate matches that of 1,3-dimethylorotic acid, challenging the assumption that zwitterion formation is essential for reactivity .
Mechanistic Implications: The comparable rates of Citrazinic acid and 1,3-dimethylorotic acid suggest alternative mechanisms (e.g., solvent-assisted proton transfer) may dominate in non-enzymatic decarboxylation . Ethyl esters generally exhibit lower solubility in polar solvents than carboxylic acids, which could slow reaction kinetics in aqueous environments despite structural similarities.
Kinetic Isotope Effects (KIE) :
- The ^13C KIE observed in 1,3-dimethylorotic acid (~1.03) supports a transition state involving partial charge development at C-6 during decarboxylation. Citrazinic acid’s KIE remains unstudied but could clarify mechanistic divergences .
Biological Activity
Ethyl 1,3-dimethylorotate (EDMO) is a derivative of orotic acid, which is known for its role in the biosynthesis of pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed examination of the biological activity of EDMO, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : Ethyl 1,3-dimethylpyrimidine-2,4-dicarboxylate
- Molecular Formula : C₉H₁₄N₂O₄
- Molecular Weight : 198.22 g/mol
The compound features two methyl groups at the 1 and 3 positions of the orotate ring, which may influence its biological activity compared to other orotate derivatives.
- Inhibition of Dihydropteroate Synthase (DHPS) :
-
Antioxidant Properties :
- Some studies suggest that EDMO exhibits antioxidant activity, which may help in reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals.
- Cell Proliferation :
Table 1: Summary of Biological Activities of this compound
Pharmacological Applications
This compound's biological activities suggest several potential applications in pharmacology:
- Antibacterial Agent : Due to its DHPS inhibition properties, EDMO could be developed as a novel antibacterial agent targeting resistant bacterial strains.
- Antioxidant Supplement : Its antioxidant properties may render it useful as a dietary supplement aimed at reducing oxidative stress-related diseases.
- Cancer Therapeutics : The ability to induce apoptosis in cancer cells positions EDMO as a candidate for further development in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
